1'-Oxobufuralol Hydrochloride
CAS No.: 137740-37-5
Cat. No.: VC0194462
Molecular Formula: C16H22NO3Cl
Molecular Weight: 311.81
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137740-37-5 |
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Molecular Formula | C16H22NO3Cl |
Molecular Weight | 311.81 |
IUPAC Name | 1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C16H21NO3.ClH/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4;/h5-8,13,17,19H,9H2,1-4H3;1H |
SMILES | CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 212-217°C |
Introduction
Chemical Identity and Physical Properties
1'-Oxobufuralol Hydrochloride is a derivative of bufuralol with an oxidized functional group at the 1' position. The compound possesses distinct chemical and physical properties that differentiate it from its parent compound and other metabolites.
Chemical Identification Parameters
The basic chemical identification parameters for 1'-Oxobufuralol Hydrochloride are presented in Table 1.
Table 1: Chemical Identification Parameters of 1'-Oxobufuralol Hydrochloride
Parameter | Value |
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Chemical Name | 1'-Oxobufuralol Hydrochloride |
CAS Number | 137740-37-5 |
Molecular Formula | C16H22ClNO3 |
Molecular Weight | 311.81 g/mol |
1'-Oxobufuralol Hydrochloride contains a ketone (oxo) group at the 1' position, which distinguishes it chemically from the parent compound bufuralol and from the related metabolite 1'-hydroxybufuralol. This oxidized form represents a phase I metabolic transformation of bufuralol, where the hydroxyl group has been further oxidized to a ketone functional group .
Structural Relationship to Bufuralol
Structurally, 1'-Oxobufuralol Hydrochloride is derived from bufuralol (C16H23NO2, MW: 261.37), with the addition of an oxygen atom at the 1' position and conversion to the hydrochloride salt. The parent compound bufuralol features a benzofuran core structure with an ethyl group at position 7, and a hydroxyaminobutane side chain . In 1'-Oxobufuralol Hydrochloride, the secondary alcohol (hydroxyl group) present in 1'-hydroxybufuralol has been oxidized to a ketone, resulting in the "oxo" designation.
Relationship to Bufuralol Metabolism
Metabolic Pathway Context
1'-Oxobufuralol Hydrochloride represents an important metabolite in the oxidative metabolism of bufuralol. Bufuralol, a non-cardioselective beta-adrenergic blocker with high intrinsic sympathomimetic activity, undergoes multiple metabolic transformations in the body, with 1'-hydroxylation being a primary pathway .
The metabolic sequence typically proceeds as follows:
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Bufuralol undergoes 1'-hydroxylation to form 1'-hydroxybufuralol
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1'-Hydroxybufuralol may be further oxidized to form 1'-oxobufuralol
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The hydrochloride salt form stabilizes the compound for research applications
This metabolic pathway is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in humans, making bufuralol metabolism a valuable marker for CYP2D6 activity .
Applications in Pharmacological Research
Role in Drug Metabolism Studies
1'-Oxobufuralol Hydrochloride serves as an important marker compound in pharmacological research, particularly in studies examining:
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Cytochrome P450 enzyme activity, especially CYP2D6
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Genetic polymorphisms affecting drug metabolism
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Drug-drug interactions involving oxidative metabolism pathways
The conversion of bufuralol to its metabolites, including 1'-oxobufuralol, has been used to assess the impact of genetic variants on drug metabolism. For instance, research has shown that disease-causing mutations in P450 oxidoreductase (POR) can significantly impact bufuralol metabolism, with variants such as A287P supporting approximately 25% of normal activity, while other variants like Q153R actually increased metabolic activity to 153% compared to wild-type .
Use in Pharmacogenetic Research
The metabolism of bufuralol to 1'-hydroxybufuralol and subsequently to 1'-oxobufuralol serves as a valuable marker for CYP2D6 activity, making these compounds important in pharmacogenetic research. Studies have utilized bufuralol metabolism to characterize different CYP2D6 phenotypes, including:
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Extensive metabolizers (normal enzyme activity)
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Poor metabolizers (reduced or absent enzyme activity)
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Ultra-rapid metabolizers (enhanced enzyme activity)
The Dark Agouti rat model, which represents a CYP2D6 poor metabolizer phenotype, has been utilized to study the metabolism of bufuralol. Interestingly, while liver microsomes from these rats showed significantly reduced activity compared to Wistar rats, brain microsomes showed similar kinetic parameters across all rat strains, suggesting tissue-specific differences in the enzymology of bufuralol metabolism .
Comparative Metabolism Across Different Systems
Tissue-Specific Metabolism Patterns
Research has revealed significant differences in bufuralol metabolism between different tissue types, which may extend to the formation of 1'-Oxobufuralol Hydrochloride. In rat studies, the kinetics of bufuralol 1'-hydroxylation differs markedly between brain and liver microsomes:
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Brain microsomes exhibit biphasic kinetics with relatively low Vmax values (4.3-4.8 fmol/min/mg protein for high-affinity site)
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Liver microsomes follow a two-site Michaelis-Menten function with Vmax values 3-5 orders of magnitude higher than brain microsomes
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Inhibition patterns also differ, with quinine being a weak inhibitor in brain tissue but a potent inhibitor in liver tissue
These tissue-specific differences highlight the complex nature of bufuralol metabolism and suggest that the formation of 1'-Oxobufuralol Hydrochloride may also vary across different biological systems.
Species Differences in Metabolism
Metabolism of bufuralol, including the potential formation of 1'-Oxobufuralol Hydrochloride, shows notable differences between species:
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In humans, bufuralol metabolism is primarily mediated by CYP2D6, a polymorphic enzyme system
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In rats, the kinetics of bufuralol hydroxylation shows unique patterns, with biphasic kinetics in brain tissue
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Studies comparing Japanese and Caucasian subjects have examined differences in bufuralol hydroxylation activities in liver microsomes, highlighting potential ethnic variations in metabolism
These species and ethnic differences must be considered when extrapolating findings related to 1'-Oxobufuralol Hydrochloride from animal models to human applications.
Research Applications and Significance
Use as a Metabolic Marker
1'-Oxobufuralol Hydrochloride, as a secondary metabolite of bufuralol, serves as a valuable marker in various research applications:
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Assessment of CYP2D6 enzyme activity and variation
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Evaluation of potential drug-drug interactions affecting oxidative metabolism
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Investigation of genetic polymorphisms that impact drug metabolism
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Development of in vitro systems for predicting drug metabolism
The metabolism of bufuralol to 1'-hydroxybufuralol and subsequently to 1'-oxobufuralol represents a well-characterized pathway that can be used to assess the impact of various factors on drug metabolism, including genetic variants, disease states, and co-administered medications.
Experimental Systems for Study
Several experimental systems have been developed to study bufuralol metabolism, which may be applicable to research involving 1'-Oxobufuralol Hydrochloride:
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Recombinant enzyme systems expressing human CYP2D6 with NADPH-cytochrome P450 reductase
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Liver microsomal preparations from various species and genetic backgrounds
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Genetically engineered cell lines for assessing CYP2D6-related polymorphic effects
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Brain microsomal preparations for studying tissue-specific metabolism
These systems provide valuable tools for investigating the formation, properties, and significance of 1'-Oxobufuralol Hydrochloride in drug metabolism research.
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